molecular formula C48H30Al2N6O21S6 B12684283 Dialuminium tris(6-hydroxy-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate) CAS No. 94021-05-3

Dialuminium tris(6-hydroxy-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate)

Cat. No.: B12684283
CAS No.: 94021-05-3
M. Wt: 1273.1 g/mol
InChI Key: BLEBHQBQMOMRGF-UHFFFAOYSA-H
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Description

Dialuminium tris(6-hydroxy-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate) is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration. The compound is characterized by its azo group, which is responsible for its chromophoric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dialuminium tris(6-hydroxy-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate) typically involves the diazotization of 3-aminobenzenesulfonic acid followed by coupling with 6-hydroxy-2-naphthalenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the proper formation of the azo bond.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves precise control of pH, temperature, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dialuminium tris(6-hydroxy-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the breakdown of the azo bond.

    Reduction: Reduction reactions typically target the azo group, converting it into amines.

    Substitution: The hydroxyl and sulfonate groups can participate in substitution reactions, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Breakdown products include smaller aromatic compounds.

    Reduction: Formation of corresponding amines.

    Substitution: Derivatives with modified functional groups.

Scientific Research Applications

Dialuminium tris(6-hydroxy-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate) has diverse applications in scientific research:

    Chemistry: Used as a pH indicator and in complexometric titrations.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Widely used as a dye in textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can interact with various substrates. The molecular targets include proteins and nucleic acids, where it can form stable complexes. The pathways involved often relate to the compound’s ability to donate or accept electrons, influencing redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • Dialuminium tris(6-hydroxy-5-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate)
  • Dialuminium tris(6-hydroxy-5-((2-sulphonatophenyl)azo)naphthalene-2-sulphonate)

Uniqueness

Dialuminium tris(6-hydroxy-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate) is unique due to its specific substitution pattern, which imparts distinct spectral properties and reactivity. This makes it particularly valuable in applications requiring precise colorimetric responses and stability under various conditions.

Properties

CAS No.

94021-05-3

Molecular Formula

C48H30Al2N6O21S6

Molecular Weight

1273.1 g/mol

IUPAC Name

dialuminum;6-hydroxy-5-[(3-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/3C16H12N2O7S2.2Al/c3*19-15-7-4-10-8-13(27(23,24)25)5-6-14(10)16(15)18-17-11-2-1-3-12(9-11)26(20,21)22;;/h3*1-9,19H,(H,20,21,22)(H,23,24,25);;/q;;;2*+3/p-6

InChI Key

BLEBHQBQMOMRGF-UHFFFAOYSA-H

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Al+3].[Al+3]

Origin of Product

United States

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